Deoxy-OH-ile-amaninamide

Description

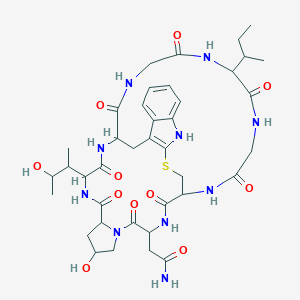

Structure

2D Structure

Properties

CAS No. |

124818-58-2 |

|---|---|

Molecular Formula |

C39H54N10O11S |

Molecular Weight |

871 g/mol |

IUPAC Name |

2-[34-butan-2-yl-8-hydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O11S/c1-5-17(2)31-36(58)42-13-29(53)43-26-16-61-38-22(21-8-6-7-9-23(21)46-38)11-24(33(55)41-14-30(54)47-31)44-37(59)32(18(3)19(4)50)48-35(57)27-10-20(51)15-49(27)39(60)25(12-28(40)52)45-34(26)56/h6-9,17-20,24-27,31-32,46,50-51H,5,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |

InChI Key |

GONRAGFRMVYGHB-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |

Synonyms |

amaninamide, S-deoxy-(gamma-hydroxy-Ile(3))- amaninamide, S-deoxy-(gamma-hydroxy-isoleucine(3))- deoxy-OH-Ile-amaninamide S-deoxy-(gamma-hydroxy-3-Ile)-amaninamide |

Origin of Product |

United States |

Chemical Synthesis Methodologies for Deoxy Oh Ile Amaninamide and Its Analogs

Retrosynthetic Strategies and Key Building Blocks

Retrosynthetic analysis of amatoxins like Deoxy-OH-ile-amaninamide reveals several key challenges: the stereoselective synthesis of non-canonical amino acids, the formation of the inner tryptathionine bridge, and the macrocyclization of the octapeptide backbone. harvard.eduresearchgate.net A common strategy involves the synthesis of a linear octapeptide precursor, followed by two critical cyclization steps: the formation of the tryptathionine cross-link and the head-to-tail macrolactamization. harvard.eduresearchgate.net Convergent approaches, where key fragments are synthesized separately before being joined, have also been successfully employed to improve efficiency and scalability. nih.gov

The unique amino acid composition is a defining feature of amatoxins. The synthesis and incorporation of these building blocks are pivotal to any successful total synthesis.

γ,δ-Dihydroxyisoleucine (DHIL): The non-proteinogenic amino acid (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHIle) or its analogs are formidable synthetic targets. harvard.edu The specific stereochemistry of the hydroxyl groups is critical; for instance, the (S)-configuration at the γ-carbon is important for maximal toxicity in γ-amanitin. nih.gov The synthesis of S-deoxy[γ(R)-hydroxy-Ile3]-amaninamide, an analog of this compound, has been reported, highlighting the importance of controlling the stereochemistry at this position. nih.govgoogle.com Syntheses of DHIle often involve multi-step sequences starting from simpler precursors, employing techniques like asymmetric dihydroxylation to install the required stereocenters. nih.govresearchgate.net

Hydroxypyrroloindoline (Hpi) Synthon Analogs: The 3a-hydroxypyrrolo[2,3-b]indoline (Hpi) moiety is a key precursor for the formation of the tryptathionine bridge. acs.orgnih.gov Hpi is an oxidized derivative of tryptophan that serves as an electrophile in the subsequent reaction with a cysteine nucleophile. bac-lac.gc.caysciei.com The synthesis of Hpi-containing dipeptides has been achieved through the oxidation of tryptophanylated amino acid esters. acs.orgnih.gov This allows for the efficient introduction of the Hpi motif into peptide chains, priming them for the crucial tryptathionine cyclization. researchgate.netacs.org

| Key Building Block | Role in Synthesis | Synthetic Challenge |

| γ,δ-Dihydroxyisoleucine (DHIL) Analog | Forms residue 3 of the amatoxin backbone; crucial for biological activity. nih.gov | Multi-step synthesis with precise stereochemical control required. harvard.eduresearchgate.net |

| Hydroxypyrroloindoline (Hpi) Synthon | Oxidized tryptophan precursor for the tryptathionine bridge formation. acs.orgbac-lac.gc.ca | Requires controlled oxidation of tryptophan; can be unstable. researchgate.net |

Solution-Phase Synthetic Approaches

Solution-phase synthesis has been instrumental in the development of amatoxin analogs, allowing for the scalability required to produce key building blocks in multi-gram amounts. nih.gov These approaches often involve a convergent strategy where protected peptide fragments are prepared and then coupled to assemble the linear precursor before cyclization. nih.gov

The formation of the tryptathionine bridge, a thioether linkage between the side chains of tryptophan and cysteine, is a hallmark of amatoxin synthesis. nih.govresearchgate.net The most common method to achieve this is the intramolecular Savige-Fontana reaction. harvard.eduysciei.comresearchgate.net This reaction involves the acid-catalyzed condensation of an Hpi residue with the thiol side chain of a cysteine residue within the same peptide chain. nih.govresearchgate.netbac-lac.gc.ca

The process typically requires treatment with a strong acid, such as neat trifluoroacetic acid (TFA), which simultaneously deprotects the cysteine side chain (if protected) and activates the Hpi moiety for intramolecular nucleophilic attack. harvard.edubac-lac.gc.caresearchgate.netubc.ca This reaction elegantly forms the first of the two rings in the bicyclic amatoxin structure. researchgate.net While effective, the harsh acidic conditions can sometimes lead to side reactions, such as epimerization at sensitive stereocenters. researchgate.net

Following the formation of the tryptathionine bridge, the second key cyclization is the head-to-tail macrolactamization to form the 8-membered peptide ring. bac-lac.gc.ca This step involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the monocyclic, tryptathionine-containing peptide precursor. harvard.eduresearchgate.net

Various peptide coupling reagents are employed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The order of the two cyclization events—tryptathionine formation and macolactamization—can be varied. harvard.eduresearchgate.net Some strategies first form the tryptathionine bridge from a linear peptide and then perform the macrolactamization. harvard.edu An alternative approach involves first synthesizing a cyclic peptide and then inducing the intraannular Savige-Fontana reaction to form the second, cross-linking bridge. researchgate.netubc.ca

| Synthetic Step | Description | Key Reagents/Conditions |

| Tryptathionine Formation | Intramolecular Savige-Fontana reaction between Hpi and Cysteine residues. harvard.eduresearchgate.net | Trifluoroacetic Acid (TFA). researchgate.netbac-lac.gc.ca |

| Macrolactamization | Head-to-tail cyclization of the peptide backbone to form an octapeptide ring. researchgate.netbac-lac.gc.ca | Peptide coupling reagents at high dilution. |

Solid-Phase Synthetic Methodologies

The application of solid-phase synthesis techniques has significantly advanced the ability to create diverse libraries of amatoxin analogs for structure-activity relationship studies. bac-lac.gc.ca

Solid-Phase Peptide Synthesis (SPPS) provides an efficient method for assembling the linear peptide precursors of amatoxins on an insoluble polymer resin. bac-lac.gc.canih.govbachem.com The standard Fmoc/t-Bu protecting group strategy is commonly used. bac-lac.gc.cabeilstein-journals.org A key advantage of SPPS is the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing, simplifying purification. bachem.com

Crucially, the entire bicyclic structure can be assembled on the solid support. After the linear octapeptide is synthesized, the tryptathionine bridge can be formed via the Savige-Fontana reaction, and the subsequent head-to-tail macrolactamization can also be performed while the peptide is still anchored to the resin. bac-lac.gc.ca This on-resin approach streamlines the synthesis and facilitates the generation of amatoxin libraries by allowing for variations in the amino acid sequence. bac-lac.gc.ca The final bicyclic peptide is then cleaved from the solid support for purification and characterization. bac-lac.gc.ca

Diastereoselective Synthesis and Isomer Control in this compound Production

The complex stereochemistry of amatoxins, including this compound, presents a formidable challenge in their total synthesis. Controlling the configuration of multiple chiral centers is essential, as even minor variations can lead to a significant loss of biological activity. Two of the most critical stereochemical challenges are the synthesis of the non-proteinogenic amino acid (2S,3R,4R)-4,5-dihydroxy-isoleucine (DHIle) and the diastereoselective formation of the (R)-sulfoxide in the tryptathionine bridge. harvard.eduacs.org

The synthesis of enantiomerically pure (2S,3R,4R)-DHIle has been a major hurdle in amanitin synthesis. acs.org This amino acid contains three contiguous chiral centers, and its correct configuration is crucial for the toxicity of the resulting amatoxin. acs.orgnih.gov Several synthetic routes have been developed to access this key building block. One reported method involves a four-step sequence starting from a Mannich condensation, followed by catalytic epimerization, N-para-methoxyphenyl deprotection, and a diastereoselective reduction, yielding the desired isomer in high purity without the need for chromatographic separation. researchgate.net The development of robust and scalable syntheses for DHIle has been a significant advancement, enabling the production of synthetic amanitins (B175416) and their analogs for further research. acs.orgresearchgate.net

Another critical stereocenter is the sulfur atom of the tryptathionine bridge. Naturally occurring, highly toxic amatoxins exclusively possess the (R)-sulfoxide configuration. rsc.org The corresponding (S)-sulfoxide diastereomer exhibits significantly reduced activity. rsc.org Therefore, achieving high diastereoselectivity in the sulfoxidation step is paramount. Traditional oxidation methods often result in a mixture of diastereomers, necessitating challenging purification. To address this, late-stage diastereoselective sulfoxidation methods have been developed. One such method utilizes a Ti(IV)/L-DET-based system to afford the desired (R)-sulfoxide with high selectivity. ubc.ca Another approach involves the use of a chiral catalyst to introduce the (R)-sulfoxide at a late stage of the synthesis. rsc.org

During the synthesis of certain amaninamide (B1226850) analogs, epimerization at other amino acid residues can also occur. For example, in the synthesis of Pro²-Ile³-S-deoxo-amaninamide, the formation of an epimer, Pro²-D-allo-Ile³-S-deoxo-amaninamide, has been observed. nih.gov This highlights the need for careful control of reaction conditions throughout the synthesis to maintain the desired stereochemical integrity of the entire molecule.

Table of Research Findings on Synthesis Methodologies

| Aspect of Synthesis | Methodology/Finding | Significance | References |

|---|---|---|---|

| Linker Technology | Use of tartrate-based linkers in SPPS. | Stable to TFA and conditions for tryptathionine formation. | bac-lac.gc.ca |

| Cleavage from Resin | Cleavage of tartrate linker with sodium periodate. | Mild conditions preserving the bicyclic structure. | bac-lac.gc.ca |

| Key Amino Acid Synthesis | Four-step synthesis of (2S,3R,4R)-dihydroxyisoleucine (DHIle). | Provides enantiopure key building block without chromatography. | researchgate.net |

| Sulfoxidation Control | Late-stage diastereoselective sulfoxidation using a Ti(IV)/L-DET system. | Access to the biologically active (R)-sulfoxide isomer. | ubc.ca |

| Isomer Control | Observation and characterization of the Pro²-D-allo-Ile³ epimer. | Highlights the importance of controlling stereochemistry throughout the synthesis. | nih.gov |

Advanced Structural Characterization and Conformational Analysis of Deoxy Oh Ile Amaninamide

X-ray Crystallographic Analysis

X-ray crystallography provides precise atomic coordinates of the molecule in its solid state, offering definitive insights into its stereochemistry and the intricate network of intramolecular interactions that stabilize its conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers valuable information about its structure and dynamics in solution, which is often more representative of the physiological environment.

Two-Dimensional NMR Techniques (COSY, NOESY, ROESY) for Structural Elucidation in Solution

A suite of two-dimensional NMR techniques is employed to elucidate the solution structure of Deoxy-OH-ile-amaninamide and its analogues. Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, helping to assign signals to specific amino acid residues within the peptide sequence. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining spatial proximities between protons that are close in space but not necessarily connected through covalent bonds. nih.gov The intensities of the cross-peaks in NOESY and ROESY spectra provide distance constraints that are used to calculate and refine the three-dimensional structure of the peptide in solution. nih.gov These methods have been successfully applied to study various amatoxin analogues, providing insights into their conformational preferences in solution. nih.govnih.gov The comparison of NMR data between different analogues, such as the biologically active S-deoxo-γ[R]-OH-Ile³-amaninamide and inactive analogues, allows for the identification of subtle conformational differences that may be responsible for the observed disparity in biological activity. nih.gov

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations and other theoretical modeling techniques provide a computational lens through which the conformational landscape and dynamic behavior of this compound can be explored in atomic detail. These methods complement experimental data from X-ray crystallography and NMR spectroscopy, offering insights into the molecule's flexibility, stability, and interactions over time.

Comparison with Experimental Data and Prediction of Solution Conformations

The determination of the solution conformation of this compound relies heavily on high-field Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgtum.de Techniques such as two-dimensional NMR (2D-NMR), including NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are instrumental in determining interatomic distances between protons within the molecule. nih.gov These experimentally derived distance restraints are then used in conjunction with molecular dynamics (MD) simulations and distance geometry calculations to generate a model of the peptide's three-dimensional structure in solution. acs.orgnih.gov

During the synthesis of amanitin analogues, the formation of isomers, termed ansamers, can occur, which possess the same mass but differ in their three-dimensional structure. researchgate.net These isomers can be distinguished by their distinct spectroscopic signatures in NMR and CD spectroscopy. researchgate.netresearchgate.net Therefore, a crucial aspect of the structural characterization of a synthetic batch of this compound would be to ascertain its isomeric purity.

A hypothetical table of expected proton NMR chemical shifts for this compound in a common solvent like DMSO-d6 is presented below. The exact values would need to be determined experimentally, but the table illustrates the type of data generated.

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |

| Tryptophan Indole (B1671886) NH | 10.0 - 11.0 | s |

| Amide NHs | 7.5 - 9.5 | d or t |

| Alpha Protons | 3.5 - 5.0 | m |

| Beta/Gamma/Delta Protons | 1.0 - 4.0 | m |

| Isoleucine CH3 | 0.8 - 1.2 | d or t |

This table is illustrative and does not represent experimentally verified data for this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of chiral molecules like this compound. tum.depdn.ac.lk The CD spectrum of an amaninamide (B1226850) analogue provides a unique fingerprint of its global conformation, particularly the presence of β-turns, which are critical for biological activity. rsc.orgrsc.org

Studies on S-deoxo-amaninamide analogues have demonstrated that significant variations in their CD spectra can arise from changes in the type of β-turn (Type I vs. Type II) in the peptide backbone. acs.org For instance, the epimerization of an amino acid residue can lead to a switch in the β-turn conformation, resulting in a dramatic change in the CD spectrum, such as the inversion of a Cotton effect at a particular wavelength. researchgate.netnih.gov For example, some amaninamide isomers exhibit opposite Cotton effects around 225 nm. researchgate.netresearchgate.net

The CD spectrum of this compound would be compared to that of natural amatoxins and other synthetic analogues to assess its conformational integrity. rsc.org A typical CD spectrum for an amatoxin in methanol (B129727) might show distinct positive or negative bands in the far-UV region (around 210-230 nm), which are sensitive to the peptide backbone conformation. researchgate.net

Below is a hypothetical data table summarizing the expected CD spectral features for this compound, based on data from related compounds.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Conformation |

| ~210-230 | Positive or Negative | β-turn conformation |

| ~240 | Positive | Tryptathionine chromophore helicity |

| ~300 | Positive | Tryptathionine chromophore helicity |

This table is illustrative and based on general characteristics of amatoxins; specific values for this compound require experimental measurement.

The combination of advanced NMR techniques, computational modeling, and CD spectroscopy provides a comprehensive picture of the structural and conformational properties of this compound, which is essential for understanding its interaction with biological targets like RNA polymerase II. acs.orgnih.govrsc.org

Molecular Interactions and Rna Polymerase Ii Inhibition Mechanism

Elucidation of Inhibitory Effects on Eukaryotic DNA-dependent RNA Polymerase II (Pol II)

Amatoxins, a class of bicyclic octapeptides, function as non-competitive inhibitors of RNA Polymerase II. Their binding site is located in a pocket formed by the enzyme's bridge helix and funnel domain. This interaction does not prevent the binding of nucleotides but rather inhibits the translocation of the polymerase along the DNA template, a critical step in RNA chain elongation. The toxin essentially locks the enzyme in place, thereby preventing the extension of the mRNA transcript and bringing a halt to gene transcription. This highly specific inhibition has made amatoxins invaluable tools in molecular biology for studying gene expression and transcriptional regulation. researchgate.netrsc.org

The inhibitory potency of an amatoxin analog is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. While a specific Ki value for Deoxy-OH-ile-amaninamide is not prominently documented, studies on closely related S-deoxo-amaninamide analogs, which feature structural variations at the isoleucine side chain in position 3, provide critical insight into its likely inhibitory capacity. Research on these analogs reveals that modifications to this side chain significantly impact binding affinity to Pol II. For instance, analogs where the natural hydroxylated L-isoleucine is replaced show markedly different affinities, indicating that the stereochemistry and structure at this position are crucial for potent inhibition. nih.gov

Comparative Analysis of Pol II Binding Affinity with other Amatoxins and Analogs

The binding affinity of amatoxin derivatives to Pol II is highly sensitive to structural modifications. A comparative analysis of S-deoxo-amaninamides, which are closely related to this compound, demonstrates the stringent structural requirements for high-affinity binding. When compared to γ-amanitin, these synthetic analogs exhibit a range of reduced affinities, highlighting the importance of the side chain at position 3. nih.gov

For example, replacing the natural side chain with L-allo-isoleucine or D-isoleucine results in a 100-fold decrease in affinity. nih.gov An analog with a (2S, 3S)-2-amino-4-hydroxy-3-methylbutyric acid side chain shows a 200-fold weaker affinity. nih.gov In contrast, an analog with a (2S, 3R)-2-amino-4-hydroxy-3-methyl butyric acid side chain demonstrates only a 10-fold reduction in affinity, underscoring the critical role of the (R)-configuration at the β-carbon of this side chain for effective binding. nih.gov Other modifications, such as those at the 6' or 7' position of the tryptophan residue, have also been shown to alter binding affinity, though this position is generally more tolerant to small changes. rsc.org

Table 1: Relative Affinity of S-deoxo-amaninamide Analogs for Drosophila RNA Polymerase II Compared to γ-Amanitin

| Analog (Modification at Position 3) | Relative Affinity (Compared to γ-Amanitin) |

|---|---|

| L-allo-isoleucine | 100 times weaker |

| (2S, 3R)-2-amino-4-hydroxy-3-methyl butyric acid | 10 times weaker |

| (2S, 3S)-2-amino-4-hydroxy-3-methylbutyric acid | 200 times weaker |

| D-isoleucine | 100 times weaker |

Structural Determinants for Enzyme-Ligand Complex Formation

The high-affinity interaction between amatoxins and Pol II is governed by a precise set of structural features on the toxin molecule that complement the binding pocket of the enzyme.

Several amino acid side chains of the amatoxin molecule are critical for establishing the enzyme-ligand complex. Three primary binding sites have been identified on the amatoxin scaffold: the hydroxylated L-isoleucine side chain at position 3, the trans-4-hydroxyl group on proline at position 2, and the isoleucine side chain at position 6. nih.gov

The stereochemistry of these side chains is paramount. Research on S-deoxo-amaninamide analogs has demonstrated the importance of the methyl group's (R)-configuration at the β-carbon of the side chain in position 3. nih.gov The hydroxyl groups on dihydroxy-isoleucine (position 3) and hydroxy-proline (position 2) form crucial hydrogen bonds with the enzyme, contributing significantly to the binding energy. nih.govbohrium.com The isoleucine at position 6 is part of a β-turn structure and engages in strong hydrophobic interactions within the Pol II binding pocket; replacing it with a smaller amino acid like alanine (B10760859) drastically reduces affinity by over 99%. nih.govbohrium.com

The rigid, bicyclic structure of amatoxins pre-organizes the molecule into a conformation suitable for binding to Pol II. A key structural feature is the type-II β-turn, formed by the amino acid sequence Trp4–Gly5–Ile6–Gly7. rsc.orgrsc.org This conformational element is considered essential for the toxin's ability to be recognized by and bind to the polymerase enzyme. nih.govbohrium.com

The importance of this β-turn is underscored by the observation that replacing Gly5 with alanine, which introduces a side chain and disrupts the turn's conformation, also leads to a significant loss of binding affinity. nih.govbohrium.com The rigidity conferred by the bicyclic peptide backbone ensures that the critical side chains are presented in the correct spatial orientation to interact with their corresponding contact points within the Pol II binding pocket, thus facilitating a stable and high-affinity enzyme-inhibitor complex.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| S-deoxo-amaninamide |

| γ-amanitin |

| L-allo-isoleucine |

| D-isoleucine |

| α-amanitin |

| Alanine |

| Glycine |

| Proline |

Structure Activity Relationship Sar Studies of Deoxy Oh Ile Amaninamide

Impact of γ-Hydroxyl Group Configuration (R vs. S) on RNA Polymerase II Inhibitory Activity

The stereochemistry of the γ-hydroxyl group on the isoleucine residue at position 3 (Ile3) is a critical factor for the biological activity of amanitin analogs. Research has unequivocally demonstrated that the (S)-configuration of this hydroxyl group is a prerequisite for maximal toxicity and potent inhibition of RNA polymerase II. nih.gov

Effects of Substitutions at the Isoleucine (Ile3) Position on Biological Activity

The side chain of the amino acid at position 3 is a key determinant of the biological activity of amatoxins. Modifications at this position have been extensively studied to understand the structural requirements for potent RNA polymerase II inhibition. The natural γ-hydroxylated L-isoleucine side chain is optimal for binding to the enzyme. nih.gov

Replacing the natural (2S, 3R, 4S)-γ-hydroxyisoleucine with other amino acids has consistently led to a decrease in inhibitory activity. For instance, amanullin, which contains an oxygen-free isoleucine at position 3, exhibits an inhibitory effect on RNA polymerase II that is approximately two orders of magnitude smaller than that of γ-amanitin. nih.gov Synthetic analogs where Ile3 is replaced by simpler amino acids like L-Alanine, D-Alanine, or Glycine also show conformational changes in the turn region of the peptide, which are reflected in their biological activities. acs.orgfigshare.comfigshare.com

Further studies involving diastereomers of S-deoxo-amaninamides with various substitutions at position 3 have provided more detailed insights. The affinity for RNA polymerase II was found to be significantly weaker for all tested analogs compared to γ-amanitin. These results emphasize the importance of a methyl group in the (R)-configuration at the β-carbon of the side chain at position 3 for maintaining high biological activity. nih.gov

Table 1: Relative Inhibitory Activity of S-deoxo-amaninamide Analogs with Substitutions at Position 3

Influence of Other Amino Acid Modifications on the Biological Activity Profile

One critical residue is the trans-4-hydroxyproline at position 2. Alteration of this single residue is responsible for an almost 20,000-fold reduction in inhibitory activity, as seen in the derivative proamanullin, which lacks this hydroxyl group. nih.gov This indicates that the hydroxyl group of hydroxyproline (B1673980) 2 is crucial for high-affinity binding, likely through the formation of a strong hydrogen bond with the enzyme. nih.gov

Modifications at position 1 have also been shown to abolish activity. For example, replacing the L-asparagine at position 1 with L-α-aminobutyric acid in an S-deoxo-Ile3-amaninamide analog resulted in a complete loss of inhibitory activity at concentrations up to 10⁻⁴M, whereas the corresponding asparagine-containing analog showed 50% inhibition at 10⁻⁶M. researchgate.netnih.gov This dramatic difference is attributed to a relatively small conformational change detected by NMR spectroscopy. researchgate.netnih.gov

Furthermore, substitutions at position 5, such as with D- and L-Alanine, have been investigated. While these analogs retain the rigid bicyclic framework of the parent amatoxin, they exhibit a 10-fold decrease in biological activity. nih.gov This reduction in activity is thought to be related to structural features that affect the accessibility of the Tryptophan (Trp4) indole (B1671886) ring. nih.gov

Relationship Between Conformational Changes and Modulated Biological Activity

The potent biological activity of amatoxins is intrinsically linked to their rigid, well-defined three-dimensional structure. Even subtle alterations in this conformation can lead to significant changes in their ability to inhibit RNA polymerase II.

Similarly, the synthesis of Pro2-Ile3-S-deoxo-amaninamide can yield an epimer, Pro2-D-allo-Ile3-S-deoxo-amaninamide. Crystallographic data of this epimer confirm the presence of a βII-turn, in contrast to the βI-turn characteristic of the natural toxin. researchgate.net This conformational change leads to a large variation in the CD spectra, although it appears to have a relatively minor effect on the in vitro bioactivity in this particular case. researchgate.net

These findings demonstrate that the rigidity of the bicyclic amatoxin framework is generally preserved even with some amino acid substitutions. nih.gov However, localized conformational flexibility, particularly in the turn regions, can be induced by these modifications, which in turn modulates the biological activity, likely by altering the precise presentation of key binding residues to the RNA polymerase II enzyme.

Deoxygenation and its Role in Modifying Biological Activity and Molecular Stability

Deoxygenation, particularly at the tryptathionine bridge, plays a significant role in modulating the biological activity of amatoxins. The natural toxins possess a sulfoxide (B87167) bridge between cysteine and tryptophan. The stereochemistry of this sulfoxide is crucial; in the α-amanitin series, the (R)-sulfoxide is the most potent inhibitor. nih.gov

The complete removal of the oxygen atom to form a thioether (an S-deoxo analog) results in a compound that is equipotent to the corresponding sulfone but is less potent than the natural (R)-sulfoxide. The unnatural (S)-sulfoxide diastereomer shows a further, approximately 8-fold, reduction in potency. nih.gov This demonstrates that while the thioether bridge is sufficient for significant activity, the (R)-configured sulfoxide provides an optimal interaction with RNA polymerase II, enhancing its inhibitory power.

Advanced Analytical Techniques for Deoxy Oh Ile Amaninamide Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry is a cornerstone technique for the molecular characterization of synthetic bicyclic peptides like Deoxy-OH-ile-amaninamide. Its ability to determine the mass-to-charge ratio (m/z) with high precision allows for the unambiguous confirmation of elemental composition, a critical step in verifying the successful synthesis of the target molecule.

In the research of S-deoxo-amaninamide analogues, HRMS is crucial for distinguishing between the desired product and various isomers that can form during the complex cyclization steps of the synthesis. For instance, the synthesis of Ile3-S-deoxo-amaninamide, a closely related analogue, often yields two primary products. HRMS analysis confirms that these products possess identical molecular masses. chemrxiv.org Analysis via techniques such as heated electrospray ionization (HESI) typically identifies the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov

The observation of an identical molecular mass for co-eluting or closely eluting peaks in a chromatographic separation strongly suggests the presence of isomers, such as diastereomers or epimers, rather than impurities with different chemical formulas. chemrxiv.orgresearchgate.netsoton.ac.uk This information is vital for guiding subsequent purification strategies.

Table 1: HRMS Data for Isomers Produced in the Synthesis of Ile3-S-deoxo-amaninamide

| Compound | Ion Form | Observed m/z |

|---|---|---|

| Isomer 1 (4a) | [M+H]+ | 855.3851 Da |

Data sourced from a study on the synthesis of Ile3-S-deoxo-amaninamide, a representative analogue. chemrxiv.org

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Characterization

High-Performance Liquid Chromatography is the primary method for both the analytical characterization and preparative purification of this compound and its analogues. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity.

The technique is sensitive enough to differentiate between subtle structural variations, making it ideal for identifying the presence of isomers in a synthetic mixture. chemrxiv.org During the synthesis of S-deoxo-amaninamide analogues, HPLC analysis of the crude product mixture frequently reveals two distinct peaks with identical mass spectrometric profiles, confirming they are isomers. chemrxiv.orgresearchgate.net The retention time (Rt) of each peak is a key characteristic used for identification and purity assessment. For example, in the synthesis of Ile3-S-deoxo-amaninamide, the two isomers were baseline separated with distinct retention times. chemrxiv.org

Analytical HPLC is used to determine the purity of the crude and final products, with peak area percentages providing a quantitative measure of isomeric and other impurities. researchgate.net For purification, preparative HPLC is employed to isolate the desired isomer in high purity for further studies. researchgate.net The choice of column chemistry, such as C18 or PhenylHexyl, and the optimization of the mobile phase gradient are critical for achieving successful separation. nih.gov

Table 2: Representative HPLC Parameters for Isomer Separation

| Parameter | Value |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV absorbance at 210-220 nm |

| Retention Time (Isomer 4a) | 7.67 min |

Parameters are based on reported separations of S-deoxo-amaninamide isomers. chemrxiv.org

Chromatographic Methods for Purity Assessment and Isolation from Synthetic Mixtures

The synthesis of complex bicyclic peptides like this compound rarely yields a single product. The formation of isomers, particularly epimers at specific amino acid residues, is a common challenge. researchgate.netsoton.ac.uk For example, the synthesis of Pro2-Ile3-S-deoxo-amaninamide was found to produce both the intended molecule and its epimer, Pro2-D-allo-Ile3-S-deoxo-amaninamide. researchgate.netsoton.ac.uk These isomers have the same mass and often similar chemical properties, making their separation and isolation a significant chromatographic challenge. chemrxiv.org

The primary strategy for both assessing purity and isolating the desired compound from these synthetic mixtures is preparative HPLC. Following an initial purity assessment of the crude mixture by analytical HPLC, which can show purities of around 90%, preparative methods are used to isolate the main product. researchgate.net The success of this isolation depends heavily on the resolution achieved between the isomeric peaks. The ratio of the isomers formed can vary depending on the specific synthetic route and cyclization conditions used. chemrxiv.org

The combination of HPLC, for separation, and HRMS, for confirmation of mass, provides a robust workflow for the analysis of synthetic mixtures. This dual-technique approach ensures that the isolated compound is not only chromatographically pure but also has the correct molecular formula, providing confidence in the identity of the material used for subsequent biological or structural studies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pro2-Ile3-S-deoxo-amaninamide |

| Pro2-D-allo-Ile3-S-deoxo-amaninamide |

Q & A

Basic Research: What are the key analytical techniques for structural elucidation of Deoxy-OH-ile-amaninamide, and how should data be interpreted?

Methodological Answer:

- Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry and functional groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D structural resolution .

- Data Interpretation : Cross-validate spectral data with computational models (e.g., density functional theory for NMR shifts). Report chemical shifts, coupling constants, and fragmentation patterns in standardized formats, ensuring raw data tables are appended for transparency .

- Contingencies : If crystallography fails, employ circular dichroism (CD) to infer stereochemical properties.

Basic Research: How can researchers establish a reliable synthesis protocol for this compound?

Methodological Answer:

- Optimization Steps :

- Troubleshooting : If side products dominate, incorporate orthogonal protection strategies for reactive functional groups (e.g., tert-butoxycarbonyl for amines).

- Replication : Publish detailed synthetic workflows, including in situ monitoring (e.g., thin-layer chromatography) and spectroscopic validation at critical steps .

Advanced Research: How should researchers design experiments to investigate the mechanism of action of this compound in cellular models?

Methodological Answer:

- Experimental Design :

- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., staurosporine for apoptosis).

- Statistical Rigor : Perform triplicate experiments with ANOVA or mixed-effects models to account for inter-experimental variability .

Advanced Research: How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate datasets from published studies, normalizing metrics (e.g., IC50 values) while accounting for assay variability (e.g., cell viability protocols) .

- Replication Studies : Repeat key experiments under standardized conditions (e.g., ATCC cell lines, identical buffer compositions) .

- Root-Cause Analysis : Investigate batch-to-batch compound variability (e.g., via LC-MS purity checks) or confounding factors like endotoxin contamination in cell cultures .

Advanced Research: What strategies are effective for optimizing this compound’s stability in biological matrices?

Methodological Answer:

- Stability Testing :

- Formulation Adjustments : Introduce stabilizing excipients (e.g., cyclodextrins for hydrophobic shielding) or pro-drug modifications to enhance half-life .

- Data Reporting : Use degradation rate constants (k) and Arrhenius plots to predict shelf-life under varying storage conditions .

Basic Research: How should researchers formulate hypothesis-driven questions for studying this compound’s ecological interactions?

Methodological Answer:

- Question Structure :

- Variable Specification : Clearly define independent (e.g., light intensity, salinity) and dependent variables (e.g., algal growth inhibition, degradation products) .

- Feasibility Check : Pilot studies to determine detectable effect sizes and resource requirements .

Advanced Research: What methodologies are recommended for analyzing this compound’s pharmacokinetics in vivo?

Methodological Answer:

- Study Design :

- Administer the compound via relevant routes (oral, IV) in rodent models, collecting plasma/tissue samples at timed intervals .

- Use LC-MS/MS for quantification, ensuring calibration curves cover expected concentration ranges .

- Modeling : Apply non-compartmental analysis (NCA) for AUC and half-life calculations, or physiologically based pharmacokinetic (PBPK) models for tissue distribution predictions .

- Ethical Compliance : Adhere to IACUC protocols for humane endpoints and sample sizes justified by power analysis .

Advanced Research: How can researchers address low reproducibility in this compound’s reported biochemical assays?

Methodological Answer:

- Protocol Harmonization : Publish step-by-step assay protocols with reagent lot numbers, equipment calibration records, and raw data .

- Blinded Experiments : Implement double-blinded analysis to minimize observer bias .

- Inter-Lab Collaboration : Conduct round-robin testing across institutions to identify methodological inconsistencies (e.g., buffer composition, incubation times) .

Basic Research: What are best practices for documenting and presenting this compound research data?

Methodological Answer:

- Lab Notebooks : Record daily observations, instrument settings, and raw data with timestamps .

- Data Visualization : Use scatter plots for dose-response curves (with error bars) and heatmaps for omics data .

- Supplementary Materials : Append crystallographic data (CIF files), NMR spectra, and synthetic procedures in repositories like Zenodo .

Advanced Research: How should researchers design studies to explore structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Derivative Synthesis : Systematically modify functional groups (e.g., hydroxyl → methoxy) while retaining core scaffold integrity .

- High-Throughput Screening : Use 96-well plates to test derivatives against target enzymes, with Z’-factor validation for assay robustness .

- Computational Modeling : Dock derivatives into target protein structures (e.g., molecular dynamics simulations) to rationalize SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.